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coenzyme B(3-)

Cat. No.: B1263328
M. Wt: 340.31 g/mol
InChI Key: JBJSVEVEEGOEBZ-SCZZXKLOSA-K
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Description

Historical Context of Coenzyme B Discovery and Its Association with Methanogenesis

The quest to understand the biochemical basis of methane (B114726) production led to the discovery of several novel coenzymes, including Coenzyme B. Its structure was elucidated in 1986 as 7-mercaptoheptanoylthreonine (B1264310) phosphate (B84403) in the methanogen Methanobacterium thermoautotrophicum. wikipedia.org This discovery was a significant milestone, providing crucial insights into the final, methane-releasing step of methanogenesis. Early research demonstrated that Coenzyme B, in conjunction with Coenzyme M (2-mercaptoethanesulfonate), is a key player in the methyl-coenzyme M reductase (MCR) reaction. ontosight.aimpg.de A pivotal finding in 1987 provided the first evidence that the heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB) is a product of this reaction, solidifying the role of Coenzyme B as the electron donor. mpg.deqmul.ac.uk

Biological Significance of Coenzyme B in Anaerobic Microbial Metabolism

The primary and most well-documented role of Coenzyme B is in methanogenesis, a form of anaerobic respiration where carbon compounds are used as electron acceptors instead of oxygen. nih.govwikipedia.org This process is exclusive to methanogenic archaea. qmul.ac.uk Coenzyme B's function is not limited to methane production; it is also involved in the reverse process, the anaerobic oxidation of methane (AOM), carried out by certain archaea. qmul.ac.uknih.gov This reverse reaction is a critical sink for methane in marine sediments. nih.gov

While Coenzyme B is intrinsically linked to methanogenesis, the broader landscape of anaerobic metabolism involves a diverse array of coenzymes. For instance, some anaerobic bacteria utilize coenzyme B12 for various metabolic processes, including the fermentation of amino acids and the synthesis of DNA precursors. frontiersin.orgmdpi.com However, the function of Coenzyme B (7-mercaptoheptanoylthreoninephosphate) appears to be highly specialized to the unique biochemistry of methanogens and anaerobic methanotrophs.

Overview of Coenzyme B's Central Role in Methane Biogenesis Pathways

In this crucial step, Coenzyme B acts as the electron donor. nih.gov Its thiol group attacks the methyl group of methyl-coenzyme M, leading to the formation of methane and a heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB). wikipedia.orgrsc.org This reaction is highly exergonic and is coupled to the generation of an ion gradient across the cell membrane, which drives ATP synthesis.

The reaction can be summarized as follows: CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB wikipedia.org

This terminal reaction is the common final step for all major methanogenic pathways, including those starting from CO₂, acetate, or methylated compounds. wikipedia.org The regeneration of the active thiol forms of both Coenzyme M and Coenzyme B from the heterodisulfide is accomplished by the enzyme heterodisulfide reductase (Hdr), a process vital for the continuation of the catalytic cycle. nih.gov

The intricate interplay between Coenzyme B, Coenzyme M, and the MCR enzyme complex, which contains the unique nickel-containing cofactor F430, highlights a highly specialized and efficient system for energy conservation in anaerobic environments. ontosight.aiqmul.ac.uknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO7PS-3 B1263328 coenzyme B(3-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO7PS-3

Molecular Weight

340.31 g/mol

IUPAC Name

(2S,3R)-3-phosphonatooxy-2-(7-sulfanylheptanoylamino)butanoate

InChI

InChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/p-3/t8-,10+/m1/s1

InChI Key

JBJSVEVEEGOEBZ-SCZZXKLOSA-K

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-]

Canonical SMILES

CC(C(C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-]

Origin of Product

United States

Enzymatic Mechanisms Involving Coenzyme B

Methyl-Coenzyme M Reductase (MCR) and Coenzyme B Interaction Dynamics

The catalytic cycle of MCR involves the reduction of methyl-coenzyme M (CH3-SCoM) by Coenzyme B (CoBSH) to produce methane (B114726) (CH4) and a heterodisulfide of CoM and CoB (CoM-S-S-CoB). nih.govasm.org This process is fundamental to the energy metabolism of methanogens. biorxiv.org The interaction between Coenzyme B and MCR is a highly regulated and specific process that is essential for the efficient catalysis of this reaction.

Substrate Recognition and Binding Specificity of Coenzyme B within the MCR Active Site

The active site of MCR is located deep within the enzyme, at the end of a long and narrow substrate channel. nih.govauburn.edu This structural feature necessitates an ordered binding of substrates. frontiersin.orgnih.gov Crystallographic and kinetic studies have revealed that methyl-SCoM must enter the active site channel before Coenzyme B for the catalytic reaction to proceed productively. nih.govnih.govrsc.orguniprot.org

The binding of Coenzyme B within the MCR active site is highly specific. The seven-carbon mercaptoalkanoyl chain of Coenzyme B binds within a predominantly hydrophobic section of the substrate channel, which is approximately 16 Å long and situated close to the nickel-containing cofactor F430. nih.gov The thiolate group of Coenzyme B is positioned closest to the nickel center, at a distance of about 8.8 Å. nih.gov Studies using analogues of Coenzyme B with varying chain lengths have shed light on the structural requirements for binding and activity. For instance, an analogue with a hexanoyl chain (CoB6SH) can adopt a conformation where its thiolate group aligns with that of the natural Coenzyme B, explaining its ability to act as a slow substrate. nih.gov In contrast, a shorter pentanoyl analogue (CoB5SH) does not position its thiolate group correctly and is not a substrate. nih.gov

The specificity of the binding pocket is further highlighted by the presence of conserved amino acid residues. For example, a conserved arginine residue (R274 in Methanothermococcus thermolithotrophicus) has been identified as potentially interacting with Coenzyme B at the active site. asm.org

Allosteric Regulation and Conformational Changes Induced by Coenzyme B Binding in MCR

The binding of Coenzyme B to the MCR active site is not a simple lock-and-key event but rather a dynamic process that involves significant conformational changes within the enzyme. These changes are crucial for catalysis and represent a form of allosteric regulation.

It has been proposed that the binding of Coenzyme B induces a major conformational change that brings the methyl group of the already-bound methyl-SCoM into closer proximity to the nickel center of cofactor F430. frontiersin.orgresearchgate.net This repositioning is thought to be a critical step that facilitates the cleavage of the C-S bond in methyl-SCoM. frontiersin.orgnih.gov Evidence from electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) studies supports this hypothesis, showing that the end of the Coenzyme B chain moves more than 2 Å closer to the nickel center upon binding. researchgate.net This movement effectively acts as a trigger for the catalytic reaction.

The presence of a labile water molecule in the substrate channel has been identified as a sensitive indicator of the binding of both Coenzyme B and Coenzyme M. nih.gov The displacement of this water molecule by longer-chain Coenzyme B analogues suggests a mechanism for accommodating different substrates within the confined space of the active site channel. nih.gov

Structural Rearrangements Upon Coenzyme B Entry

Elucidating Mechanistic Models of Methane Formation Catalyzed by MCR with Coenzyme B

The precise mechanism by which MCR catalyzes methane formation has been the subject of extensive research, with several models proposed. Coenzyme B is a central player in all of these models, participating directly in the cleavage of the C-S bond of methyl-SCoM. nih.govacs.org

Two primary mechanistic models have been debated. auburn.edursc.orgrsc.org

Mechanism I: This model proposes a nucleophilic attack by the Ni(I) of cofactor F430 on the methyl group of methyl-SCoM, leading to the formation of a methyl-Ni(III) intermediate. nih.govrsc.org

Mechanism II: This model suggests that the Ni(I) attacks the sulfur atom of the thioether in methyl-SCoM, generating a methyl radical and a Ni(II)-SCoM species. nih.govebi.ac.uk

Pre-steady-state kinetic studies have provided strong evidence that Coenzyme B is required for a single turnover of methyl-SCoM to methane, supporting mechanisms where Coenzyme B is integrally involved in the C-S bond cleavage step ("class 1 mechanisms"). nih.govacs.org These findings are inconsistent with models where Coenzyme B's role is merely to regenerate the active enzyme after methane release ("class 2 mechanisms"). nih.govacs.org

The catalytic cycle of MCR involves changes in the oxidation state of the nickel atom within the F430 cofactor. ebi.ac.uk The active form of the enzyme, known as MCRred1, contains Ni(I). frontiersin.org Upon the binding of both substrates, the enzyme is thought to transition to a state called MCRred2, which is an equilibrium between a Ni(I) state and either a Ni(III) hydride complex or a nickel complex with a hydrogen bond to the thiol group of Coenzyme B. rsc.org

The reaction of the active ternary complex (CoB₇SH·MCR(Ni¹)·CH₃SCoM) proceeds with the chemical conversion of methyl-SCoM to methane at a rate constant of approximately 20 s⁻¹. nih.gov Regardless of the specific mechanistic pathway, the reaction ultimately involves the transfer of electrons, with Coenzyme B acting as the electron donor, leading to the formation of methane and the heterodisulfide product. rsc.org

Interactive Data Table: Key Parameters of Coenzyme B Interaction with MCR

ParameterValue/DescriptionSource(s)
Substrate Binding Order Methyl-SCoM binds prior to Coenzyme B. nih.govfrontiersin.orgnih.govrsc.orguniprot.org
Coenzyme B Binding Site 16 Å long hydrophobic section of the substrate channel near cofactor F430. nih.gov
CoB Thiolate to Ni Distance Approximately 8.8 Å. nih.gov
Conformational Change upon CoB Binding Repositions methyl-SCoM closer to the Ni center of F430. frontiersin.orgresearchgate.net
Rate Constant of Methane Formation ~20 s⁻¹ from the ternary complex. nih.gov
Active Nickel Oxidation State Ni(I) in the MCRred1 state. frontiersin.org
Role of the Thiol Group of Coenzyme B in the MCR Reaction Cycle

The terminal thiol group (-SH) of coenzyme B (HS-CoB) is the principal site of its chemical reactivity and plays an indispensable role in the catalytic cycle of methyl-coenzyme M reductase (MCR). wikipedia.org In the final, methane-releasing step of methanogenesis, the thiol group acts as the crucial hydrogen donor. nih.govwikipedia.orgacs.org

The currently accepted mechanism involves the initial cleavage of the methyl-sulfur bond of methyl-coenzyme M (CH₃-S-CoM) within the enzyme's active site. acs.org This cleavage is initiated by the nickel-containing F430 cofactor, which results in the formation of a highly reactive methyl radical (•CH₃) and a Ni(II)-thiolate complex with coenzyme M. acs.orgrsc.org

Once the methyl radical is formed, the thiol group of a nearby coenzyme B molecule donates its hydrogen atom to this radical. acs.orgbiorxiv.org This hydrogen abstraction step is what ultimately forms the stable, non-reactive methane (CH₄) molecule. nih.govacs.org The result of this donation is the formation of a coenzyme B thiyl radical (•S-CoB). acs.orgrsc.org Isotope labeling studies have confirmed that the hydrogen atom involved in methane formation is carried into the active site exclusively via the thiol group of coenzyme B, with no exchange from the surrounding water solvent. acs.orgacs.org This highlights the specific and essential function of the HS-CoB thiol group in the terminal step of methane biogenesis. wikipedia.orgacs.org

Formation and Dissociation of the Coenzyme M-Coenzyme B Heterodisulfide

Following the formation of methane, the MCR reaction cycle concludes with the generation of a heterodisulfide bond between coenzyme M and coenzyme B (CoM-S-S-CoB). acs.orgrsc.orgrcsb.org This occurs when the newly formed coenzyme B thiyl radical (•S-CoB) reacts with the coenzyme M molecule that remains bound to the nickel center of the F430 cofactor. acs.orgrsc.org This reaction forms a disulfide radical anion (CoM-S-S•⁻-CoB), which then transfers an electron to the Ni(II) center, regenerating the active Ni(I) state of the enzyme and releasing the stable CoM-S-S-CoB heterodisulfide as the final product alongside methane. acs.orgrsc.org

Table 1: Key Steps in the MCR Catalytic Cycle

StepReactantsKey IntermediatesProductsEnzymatic Role of Coenzyme B
1. Substrate Binding Methyl-coenzyme M (CH₃-S-CoM), Coenzyme B (HS-CoB)Ternary enzyme-substrate complex-Binds to the MCR active site after CH₃-S-CoM. frontiersin.orgnih.gov
2. Methane Formation Ternary complexMethyl radical (•CH₃), Coenzyme B thiyl radical (•S-CoB)Methane (CH₄)The thiol group (-SH) donates a hydrogen atom to the methyl radical. acs.orgbiorxiv.org
3. Heterodisulfide Formation Coenzyme B thiyl radical (•S-CoB), Coenzyme M-Ni(II) complexDisulfide radical anion (CoM-S-S•⁻-CoB)CoM-S-S-CoBThe thiyl radical attacks the sulfur of coenzyme M, forming the heterodisulfide. rsc.org
4. Product Release & Regeneration CoM-S-S-CoB-Coenzyme M (HS-CoM), Coenzyme B (HS-CoB)The heterodisulfide is released and subsequently reduced by Heterodisulfide Reductase (Hdr) to regenerate HS-CoB. nih.govfrontiersin.orgacs.org

Coenzyme B's Participation in Reverse Methanogenesis and Anaerobic Methane Oxidation Pathways

The reaction catalyzed by methyl-coenzyme M reductase is reversible. acs.orgexpasy.org This reversibility is central to the process of anaerobic oxidation of methane (AOM), also known as reverse methanogenesis. wikipedia.orgrsc.orgexpasy.org In certain anaerobic archaea (ANME), MCR functions in the reverse direction to catalyze the activation of methane, the critical first step in its oxidation. frontiersin.orgvilniustech.ltpnnl.gov

In the AOM pathway, methane and the CoM-S-S-CoB heterodisulfide are the substrates for MCR. acs.orgbiorxiv.orgfrontiersin.org The enzyme catalyzes the cleavage of a C-H bond in methane and the reductive cleavage of the disulfide bond of CoM-S-S-CoB. acs.orgvilniustech.lt This results in the formation of methyl-coenzyme M (CH₃-S-CoM) and the free thiol form of coenzyme B (HS-CoB). biorxiv.orgfrontiersin.org

In this pathway, coenzyme B is a product of the initial methane activation step, rather than a reactant. The CH₃-S-CoM produced is then further oxidized through a reversal of the other steps of the methanogenic pathway, ultimately leading to the formation of carbon dioxide. frontiersin.orgwikipedia.org AOM is a globally significant process in controlling methane emissions from anaerobic environments, and the participation of coenzyme B (as part of the heterodisulfide substrate) in the initial, challenging step of methane activation underscores its fundamental role in global carbon cycling. rsc.orgpnnl.govontosight.ai

Structural Biology and Molecular Interactions of Coenzyme B

High-Resolution Structural Analysis of Coenzyme B in Enzyme Complexes

The three-dimensional arrangement of coenzyme B within the confines of the methyl-coenzyme M reductase (MCR) active site has been elucidated through high-resolution structural studies. These investigations are fundamental to understanding the catalytic mechanism of methane (B114726) formation.

Crystallographic Studies of MCR-Coenzyme B Complexes

X-ray crystallography has provided invaluable insights into the conformation of coenzyme B when bound to MCR. Crystal structures of MCR from various methanogenic archaea, such as Methanothermobacter marburgensis and Methanosarcina barkeri, have been resolved to high resolutions, some as fine as 1.16 Å. acs.org These studies reveal that MCR exists as a hexamer of three subunits (α2β2γ2) with two active sites. ebi.ac.uk The active sites are deeply buried within the enzyme, connected to the surface by a narrow channel. acs.orgresearchgate.netnih.gov

Table 1: High-Resolution Crystallographic Data of MCR-Coenzyme B Complexes
OrganismPDB IDResolution (Å)Key Findings
Methanothermobacter marburgensis1MRO1.16Revealed the positions of coenzyme M and coenzyme B in the active site. acs.org
Methanosarcina barkeri1E6Y1.60Showed a highly conserved active site structure with M. marburgensis. rcsb.org
Methanopyrus kandleri1E6V1.80Provided insights into the thermal stability of the enzyme. rcsb.org

Molecular Architecture of Coenzyme B within the MCR Active Site Channel

The active site of MCR features a long, hydrophobic channel, approximately 30 Å in length, leading from the protein surface to the nickel-containing cofactor F430. acs.orgresearchgate.netnih.gov Coenzyme B binds within the wider, more hydrophobic portion of this channel. acs.orgresearchgate.netnih.gov Its 7-mercaptoheptanoylthreoninephosphate structure adopts an extended conformation, snaking its way through the channel.

The thiol group of coenzyme B, the reactive moiety, is positioned in proximity to the nickel atom of cofactor F430 and the methyl group of methyl-coenzyme M. acs.orgresearchgate.netnih.gov The distance between the sulfur atom of coenzyme B's thiol group and the nickel center of F430 is a critical parameter, and crystallographic studies have measured this distance to be approximately 8.8 Å in the substrate-bound state. acs.orgresearchgate.netnih.gov The phosphate (B84403) group of coenzyme B is located closer to the entrance of the channel, where it can interact with charged residues.

Investigating Coenzyme B-Enzyme Interfacial Interactions

The stability and precise orientation of coenzyme B within the MCR active site are maintained by a network of non-covalent interactions. These include salt bridges, hydrogen bonds, and van der Waals forces, which collectively create a specific binding pocket for the coenzyme.

Identification of Key Amino Acid Residues Forming Salt Bridges and Hydrogen Bonds with Coenzyme B

The phosphate and carboxylate groups of coenzyme B are key anchoring points, forming electrostatic interactions with positively charged amino acid residues lining the active site channel. Studies have identified several key residues involved in these interactions. For instance, the phosphate moiety of coenzyme B is often stabilized by interactions with arginine and lysine (B10760008) residues. The threonine portion of coenzyme B also participates in hydrogen bonding with the surrounding protein matrix.

A notable feature of the MCR active site is the presence of post-translationally modified amino acids, such as N1-methylhistidine, which can influence the binding of coenzyme B. elifesciences.org The methylation of a histidine residue, for example, alters its pKa and is thought to promote tighter binding of coenzyme B. elifesciences.org

Table 2: Key Amino Acid Residues Interacting with Coenzyme B in MCR
Coenzyme B MoietyInteracting Residue(s)Type of InteractionReference
Phosphate GroupArginine, Lysine residuesSalt Bridge/Hydrogen Bond nih.gov
Threonine HydroxylVarious polar residuesHydrogen Bond
Threonine CarboxylPositively charged residuesSalt Bridge/Hydrogen Bond
Heptanoyl ChainHydrophobic residues (e.g., Valine, Leucine (B10760876), Phenylalanine)Van der Waals Interactions researchgate.netbdvets.org

Structural Insights Derived from Coenzyme B Analogues in Mechanistic Elucidation

To probe the structural and functional role of different parts of the coenzyme B molecule, researchers have synthesized and studied various analogues. These studies have provided critical information on the geometric constraints of the active site and the mechanism of the enzymatic reaction.

Crystallographic studies of MCR in complex with coenzyme B analogues with varying lengths of the mercaptoalkanoyl chain (e.g., pentanoyl, hexanoyl, octanoyl, and nonanoyl derivatives) have been particularly informative. acs.orgresearchgate.netnih.gov For instance, the structure with a shorter analogue, pentanoyl-coenzyme B, shows that its chain overlays with that of the natural coenzyme B but terminates before reaching the thiolate position. acs.orgresearchgate.netnih.gov In contrast, a hexanoyl derivative adopts a different conformation to place its thiolate in a position coincident with that of coenzyme B's thiolate. acs.orgresearchgate.netnih.gov Longer analogues, such as octanoyl- and nonanoyl-coenzyme B, can be accommodated in the active site and have been shown to bring the thiolate group closer to the nickel center of F430. acs.orgresearchgate.netnih.gov Specifically, the octanoyl derivative's thiolate is 2.6 Å closer to the nickel than that of coenzyme B. acs.orgresearchgate.netnih.gov

Biosynthesis and Metabolic Pathways of Coenzyme B

Elucidation of Coenzyme B Biosynthetic Pathways in Methanogenic Prokaryotes

The biosynthetic pathway of coenzyme B is a specialized metabolic route found exclusively in methanogenic prokaryotes. utexas.edu The core of this pathway is a repetitive chain-elongation process that builds the seven-carbon heptanoyl backbone of the molecule. rsc.org This process initiates with the condensation of two central metabolites: α-ketoglutarate and acetyl-CoA. rsc.orgresearchgate.net

The pathway proceeds through three successive rounds of a 2-oxoacid elongation cycle. In each cycle, an acetyl-CoA molecule is condensed with an α-keto acid, followed by a series of isomerization and decarboxylation steps, ultimately extending the carbon chain by one methylene (B1212753) group while releasing a molecule of carbon dioxide. rsc.org The isomerization step, which involves a dehydration followed by a regiospecific hydration, is catalyzed by an enzyme containing an iron-sulfur cluster that functions as a Lewis acid. rsc.org Once the 7-mercaptoheptanoyl chain is synthesized, it is activated and subsequently ligated to L-threonine 3-O-phosphate to form the final coenzyme B molecule. wikipedia.orgrsc.org This intricate pathway underscores the unique biochemistry that has evolved in methanogens to support their specialized energy metabolism.

Identification of Biosynthetic Precursors and Intermediate Compounds in Coenzyme B Synthesis

The construction of coenzyme B begins with fundamental building blocks from central metabolism and proceeds through a series of distinct intermediate compounds.

Biosynthetic Precursors: The primary precursors for the synthesis of the heptanoyl moiety are α-ketoglutarate and acetyl-CoA . rsc.orgresearchgate.net The threonine phosphate (B84403) portion is derived from the amino acid L-threonine . rsc.org

Intermediate Compounds: The iterative nature of the pathway generates a series of elongated α-keto acids and their hydroxylated counterparts. Key intermediates that have been identified are detailed below. researchgate.netasm.org

StepPrecursorsIntermediate FormedChemical Name of Intermediate
Round 1 α-Ketoglutarate + Acetyl-CoA(R)-Homocitrate(R)-2-hydroxy-1,2,4-butanetricarboxylic acid
(R)-Homocitrate(−)-threo-Isohomocitrate(−)-threo-1-hydroxy-1,2,4-butanetricarboxylic acid
(−)-threo-Isohomocitrateα-Ketoadipate2-oxohexanedioic acid
Round 2 α-Ketoadipate + Acetyl-CoA(R)-(Homo)₂citrate(R)-2-hydroxy-1,2,5-pentanetricarboxylic acid
(R)-(Homo)₂citrate(−)-threo-Iso(homo)₂citrate(−)-threo-1-hydroxy-1,2,5-pentanetricarboxylic acid
(−)-threo-Iso(homo)₂citrateα-Ketopimelate2-oxoheptanedioic acid
Round 3 α-Ketopimelate + Acetyl-CoA(R)-(Homo)₃citrate(R)-2-hydroxy-1,2,6-hexanetricarboxylic acid
(R)-(Homo)₃citrate(−)-threo-Iso(homo)₃citrate(−)-threo-1-hydroxy-1,2,6-hexanetricarboxylic acid
(−)-threo-Iso(homo)₃citrateα-Ketosuberate2-oxooctanedioic acid

Following the formation of the C8 dicarboxylic acid α-ketosuberate, subsequent reactions lead to the formation of the 7-mercaptoheptanoyl moiety, which is then attached to L-threonine 3-O-phosphate. rsc.org

Enzymology of Coenzyme B Formation

The biosynthesis of coenzyme B is catalyzed by a dedicated set of enzymes, many of which belong to the "Aks" (alpha-keto acid chain elongation system) family. These enzymes have been primarily characterized in the model methanogen Methanocaldococcus jannaschii.

EnzymeGene Example (M. jannaschii)FunctionCofactors/Notes
Homocitrate synthase (AksA) MJ0503Catalyzes the Claisen condensation of an α-keto acid (α-ketoglutarate, α-ketoadipate, α-ketopimelate) with acetyl-CoA. asm.orguniprot.orgBroad substrate specificity for the α-keto acid. asm.org
Homoaconitase MJ1003-MJ1271 (AksD/E)Catalyzes the isomerization of citrate (B86180) homologs (e.g., homocitrate to homoisocitrate) via a dehydration/hydration mechanism. utexas.eduA two-subunit enzyme containing a [4Fe-4S] cluster essential for catalysis. utexas.edu
Homoisocitrate dehydrogenase (AksF) MJ1596Catalyzes the NAD-dependent oxidative decarboxylation of the isocitrate homologs (e.g., isohomocitrate, iso(homo)₂citrate) to form the next α-keto acid in the series. researchgate.netasm.orgNAD-dependent. asm.org

The final enzymatic steps, which involve the introduction of the thiol group at the C7 position and the amide linkage to threonine phosphate, are catalyzed by enzymes that are currently less well-characterized but are essential for completing the synthesis of the active coenzyme. rsc.org

Comparative Analysis of Coenzyme B Biosynthesis Across Diverse Methanogenic Lineages

While the fundamental biosynthetic pathway for coenzyme B is a conserved feature unique to methanogens, comparative genomic and metabolic analyses reveal variations and divergences across different methanogenic orders. utexas.eduasm.org

The core set of aks genes, first characterized in Methanocaldococcus jannaschii (order Methanococcales), have orthologs in other lineages like Methanobacterium thermoautotrophicum (order Methanobacteriales). asm.org For example, the aksF gene (MJ1596) in M. jannaschii has a direct ortholog, MTH1388, in M. thermoautotrophicum. asm.org The presence of these genes in clusters in various archaeal genomes aids in the identification of other potential pathway-related genes. asm.org

However, significant divergence is observed in the order Methanosarcinales. asm.org Genome-scale metabolic models of Methanosarcina acetivorans indicate that several cofactor biosynthetic pathways, including that for coenzyme B, have likely diverged from those in Methanocaldococcus. asm.org Studies on M. acetivorans mutants have shown that disruptions in the final steps of methanogenesis trigger an upregulation of genes involved in coenzyme B and coenzyme M synthesis, highlighting a distinct regulatory network that links cofactor supply to metabolic demand. unl.edunih.gov

Phylogenetic analysis suggests that the enzymes for coenzyme B biosynthesis, such as AksF, likely evolved from enzymes involved in primary metabolism, like the leucine (B10760876) biosynthesis enzyme isopropylmalate dehydrogenase. researchgate.net This evolutionary recruitment and subsequent specialization created a metabolic pathway that is now a hallmark of the methanogenic lifestyle.

Genetic and Transcriptional Regulation of Coenzyme B Metabolism

Identification and Characterization of Gene Clusters Involved in Coenzyme B Biosynthesis and Transport

The biosynthesis of coenzyme B is a multi-step process involving several unique enzymatic reactions. While a single, contiguous operon for the entire pathway is not always present, key genes and their products have been identified in various methanogens. The pathway involves the synthesis and subsequent joining of two main components: a seven-carbon chain (mercaptoheptanoate) and a threonine phosphate (B84403) moiety.

A crucial step in the synthesis of the heptanoate (B1214049) precursor is catalyzed by a specific homoaconitase. In the methanogen Methanocaldococcus jannaschii, the protein pair MJ1003-MJ1271 has been identified as the homoaconitase required for Coenzyme B biosynthesis. This enzyme is distinct from the highly similar isopropylmalate isomerase (MJ0499-MJ1277) involved in amino acid synthesis, with specific residues like Arg26 in MJ1271 being critical for its substrate specificity.

Studies in Methanococcus voltae and Methanosarcina thermophila have elucidated the final steps of the pathway. pnas.org These involve the ATP-dependent coupling of 7-mercaptoheptanoic acid with threonine to form an N-(7-mercaptoheptanoyl)threonine intermediate. This intermediate is then phosphorylated by a specific kinase to yield the active coenzyme, (7-mercaptoheptanoyl)threonine phosphate. pnas.org

While the biosynthetic genes are being uncovered, specific transport systems for coenzyme B or its precursors remain largely uncharacterized. However, transport systems for other coenzymes, like the BtuFCD system for corrinoids in some archaea, have been identified, suggesting that dedicated transporters for essential cofactors are a feature of archaeal metabolism. asm.org

Gene/ProteinOrganismFunctionReference
MJ1003-MJ1271Methanocaldococcus jannaschiiHomoaconitase, catalyzes a key step in the biosynthesis of the mercaptoheptanoate moiety.
Kinase (unspecified)Methanococcus voltae, Methanosarcina thermophilaCatalyzes the final phosphorylation of N-(7-mercaptoheptanoyl)threonine to form active Coenzyme B. pnas.org
Ligase (unspecified)Methanococcus voltae, Methanosarcina thermophilaCouples 7-mercaptoheptanoic acid with threonine. pnas.org

Transcriptional Regulatory Mechanisms Governing MCR and Associated Genes in Response to Environmental Conditions

The regulation of the genes encoding methyl-coenzyme M reductase (MCR), the enzyme that utilizes both coenzyme B and coenzyme M, shows significant diversity across different methanogenic lineages, reflecting varied adaptations to environmental conditions.

In some species, like Methanosarcina acetivorans, the mcr operon appears to be constitutively expressed at a high level and is not subject to significant transcriptional regulation in response to substrate availability or MCR limitation. ebi.ac.uknih.govnih.gov This suggests a strategy where the cell maintains an abundance of this crucial enzyme, possibly to be prepared for fluctuating nutrient conditions, with other anabolic reactions being the rate-limiting factor for growth. ebi.ac.uknih.gov

In contrast, other methanogens exhibit tight transcriptional control over the mcr genes. In hydrogenotrophic methanogens like Methanothermobacter thermautotrophicus, the availability of hydrogen is a key environmental signal that dictates which isoenzymes of MCR and other methanogenesis-related enzymes are expressed. nih.gov Studies have documented growth phase-dependent transcription of the mcr genes in this organism, indicating a regulated response to cellular and environmental states. This regulatory strategy allows the organism to synthesize the appropriate enzymatic machinery for optimal energy conservation under different environmental conditions, such as high or low hydrogen partial pressures. nih.gov

mcr
OrganismRegulatory StrategyEnvironmental CueReference
Methanosarcina acetivoransConstitutive high-level expressionLargely unresponsive to substrate/MCR limitation ebi.ac.uknih.govnih.gov
Methanothermobacter thermautotrophicusTranscriptional regulation (isoenzyme switching)Hydrogen (H₂) availability, growth phase nih.gov

Interplay between Coenzyme B Metabolism and Other Essential Coenzyme Pathways in Methanogens

The metabolism of coenzyme B is inextricably linked with that of two other critical coenzymes in methanogenesis: coenzyme M (CoM) and coenzyme F420. This interplay is most evident in the final, energy-conserving step of methane (B114726) formation.

The MCR enzyme catalyzes the reduction of methyl-coenzyme M (CH₃-S-CoM) using coenzyme B (HS-CoB) as the electron donor. This reaction produces methane and a heterodisulfide of the two coenzymes (CoM-S-S-CoB). The regeneration of the active thiol forms of CoM and CoB from this heterodisulfide is essential for the catalytic cycle to continue. This crucial reduction is carried out by the enzyme heterodisulfide reductase (Hdr).

The Hdr enzyme, in turn, relies on other pathways for its reducing power. In many methanogens, the electron donor for Hdr is reduced coenzyme F420 (F420H₂), a deazaflavin derivative that functions as a primary cytoplasmic electron carrier, analogous to NADH in other organisms. ebi.ac.uk The reduction of the CoM-S-S-CoB heterodisulfide is an energy-conserving step. In some methanogens, this process is linked to proton translocation across the membrane, contributing to the generation of ATP. nih.gov Furthermore, some Hdr complexes are directly associated with hydrogenases or formate (B1220265) dehydrogenases, physically linking the oxidation of electron donors (H₂ or formate) to the regeneration of CoB and CoM via electron bifurcation, often involving reduced ferredoxin and F420H₂.

Advanced Research Methodologies for Coenzyme B Studies

Spectroscopic Characterization Techniques Applied to Coenzyme B Systems

Spectroscopic techniques are indispensable for probing the transient and often complex species involved in coenzyme B-dependent reactions. By interacting with molecules in specific ways, different forms of spectroscopy provide unique insights into the electronic and geometric structures of the coenzyme and its intermediates.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons, making it exceptionally well-suited for investigating the radical-based mechanisms of coenzyme B-dependent enzymes. researchgate.net Early EPR studies were fundamental in demonstrating the involvement of free radicals in these enzymatic reactions, a concept that was initially met with skepticism in biochemistry. bris.ac.uk

A key event in the catalytic cycle is the homolytic cleavage of the cobalt-carbon (Co-C) bond of adenosylcobalamin (AdoCbl), which generates a 5'-deoxyadenosyl radical and the Co(II) state of the cofactor, known as cob(II)alamin (B12r). bris.ac.uk Both of these species are paramagnetic and thus EPR-active. The EPR spectra observed during the catalysis by several coenzyme B12-requiring enzymes, such as diol dehydrase, glycerol (B35011) dehydrase, and ethanolamine (B43304) ammonia (B1221849) lyase, exhibit characteristic and unusual features. umich.edunih.gov These spectra are typically marked by a broad resonance near a g-value of 2.3, associated with the low-spin Co(II) species, and a distinctive, narrower doublet centered around g = 2. bris.ac.ukumich.edu

It has been proposed and substantiated that this "doublet" spectrum arises from a weak electrostatic exchange interaction between the organic free radical (derived from the substrate) and the low-spin Co(II) center of B12r. umich.edunih.gov Simulations that vary the magnitude of this exchange coupling have successfully replicated the experimental EPR spectra from various enzyme systems. nih.gov The line shape of the EPR signal is characteristic of a weakly electron spin-coupled Co(II)-organic radical system. bris.ac.uk The ability to observe these EPR signals at rates comparable to or faster than the enzyme's turnover rate confirms that they represent viable intermediates in the catalytic reaction. umich.edu

Enzyme SystemEPR Spectral FeaturesInterpretation
Diol DehydraseBroad resonance at g ≈ 2.3; Doublet around g = 2. umich.edunih.govArises from weak exchange interaction between a substrate radical and low-spin Co(II). umich.edunih.gov
Ethanolamine Ammonia LyaseBroad feature at g ≈ 2.3; Radical feature at g = 2.02. bris.ac.uknih.govIndicates a weakly electron spin-coupled Co(II)-organic radical pair. bris.ac.uk
Ribonucleotide ReductaseSimilar "doublet" EPR spectra observed during catalysis. nih.govConsistent with the formation of a Co(II)-radical pair intermediate. nih.gov

While EPR spectroscopy is invaluable, the spectra of complex biological systems can sometimes suffer from poor resolution due to overlapping signals or line broadening effects. ethz.ch In such cases, advanced pulsed EPR techniques like Hyperfine Sublevel Correlation (HYSCORE) spectroscopy provide significantly enhanced spectral resolution. nih.gov HYSCORE is a two-dimensional experiment that correlates nuclear frequencies from different electron spin manifolds, allowing for the precise determination of hyperfine and nuclear quadrupole interactions between the paramagnetic center (like Co(II)) and surrounding magnetic nuclei (e.g., 14N, 1H, 31P). ethz.chnih.gov

This high-resolution information provides deep insights into the geometric and electronic structure of the coenzyme's coordination sphere. ethz.ch For instance, HYSCORE studies on methyl-coenzyme M reductase, which contains a nickel-based cofactor F430 similar in structure to the corrin (B1236194) ring of coenzyme B, were used to determine the hyperfine interactions of the four pyrrole (B145914) nitrogens. ethz.ch These studies revealed an inequivalence in the nitrogen couplings, indicating an asymmetric environment around the metal ion upon substrate coordination. researchgate.net

In the context of coenzyme B systems, HYSCORE has been applied to characterize the interactions between the substrate radical and the cofactor. In a study of ethanolamine deaminase, X-band two-pulse electron spin-echo envelope modulation (ESEEM) spectroscopy, a related technique, was used to define the distance and relative orientation between the C5' methyl group of the 5'-deoxyadenosine (B1664650) radical and the substrate radical. bris.ac.uk Such techniques are crucial for mapping the precise arrangement of reactants and intermediates within the enzyme active site, which is essential for a detailed mechanistic understanding.

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are fundamental tools for studying the structure and reactivity of coenzyme B and its synthetic analogues. rsc.org UV-Vis absorption spectroscopy is particularly sensitive to the electronic transitions of the conjugated corrin ring and the nature of the axial ligands coordinated to the cobalt ion. rsc.org The UV-Vis spectrum of coenzyme B12 typically shows characteristic absorption peaks, including an intense γ-band around 375 nm and a lower intensity αβ-band around 522 nm in neutral solutions. rsc.org These spectral features are used to characterize newly synthesized analogues and to monitor changes in the cobalt coordination state, such as the "base-on" (with dimethylbenzimidazole coordinated) and "base-off" forms. rsc.orgtandfonline.com Furthermore, UV-Vis spectroscopy is employed to follow the kinetics of reactions involving coenzyme B, such as the photolytic cleavage of the Co-C bond, by monitoring the appearance of products like aquacobalamin (B1421323) (B12a). rsc.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral environment of molecules. wikipedia.org In the far-UV region (190-250 nm), CD provides information about the secondary structure of proteins (α-helices, β-sheets), while the near-UV region (250-350 nm) is sensitive to the tertiary structure and the local environment of aromatic amino acid residues. wikipedia.orgcreative-proteomics.com For coenzyme B systems, CD is invaluable for detecting conformational changes in both the enzyme and the cofactor upon binding. nih.gov For example, resonance Raman and CD spectroscopy have revealed that the binding of coenzyme B12 to methylmalonyl-CoA mutase induces a significant change in the conformation of the corrin ring. acs.org CD can also be used to qualitatively and quantitatively assess ligand-binding interactions by monitoring spectral changes during titrations. nih.govnih.gov

TechniqueSpectral RegionInformation Obtained for Coenzyme B Systems
UV-Vis Spectroscopy 250-700 nmCharacterization of corrin ring electronic transitions (γ and αβ bands); Monitoring Co-C bond cleavage kinetics; Identifying cobalt coordination states ("base-on"/"base-off"). rsc.org
Circular Dichroism (CD) Far-UV (190-250 nm)Analysis of enzyme secondary structure changes upon cofactor binding. wikipedia.orgcreative-proteomics.com
Circular Dichroism (CD) Near-UV (250-350 nm)Probing the tertiary structure and local chiral environment of the enzyme and the bound cofactor. wikipedia.orgnih.gov

Hyperfine Sublevel Correlation (HYSCORE) Spectroscopy for Probing Metal-Ligand Interactions of Coenzyme B

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become an essential partner to experimental studies, providing detailed insights into the energetics, structures, and mechanisms of coenzyme B-dependent reactions that are often difficult to probe experimentally. acs.org

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of coenzyme B and its model systems. acs.orgresearchgate.net It has been extensively applied to study the central mechanistic step: the homolytic cleavage of the Co-C bond. acs.orgfrontiersin.org DFT calculations allow researchers to compute bond dissociation energies (BDEs), reaction energy profiles, and the structures of transition states and intermediates. acs.orgresearchgate.net

While DFT is powerful for studying the cofactor in isolation or as a truncated model, understanding its function within the enzyme requires methods that can handle the entire protein environment. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) methods are perfectly suited for this challenge. pnas.orgbioexcel.eu In a QM/MM approach, the chemically active region—typically the coenzyme and key parts of the substrate and nearby amino acid residues—is treated with a high-level quantum mechanical method (like DFT). nih.gov The rest of the protein and solvent, which constitute the majority of the system, are treated with a more computationally efficient molecular mechanics (MM) force field. nih.gov

This hybrid approach allows for the simulation of enzymatic reactions within the full context of the protein active site. nih.gov QM/MM calculations have been instrumental in elucidating the mechanisms of various B12-dependent enzymes, including ethanolamine ammonia lyase and glutamate (B1630785) mutase. nih.gov These studies can reveal the role of the protein in stabilizing transition states and intermediates. For example, QM/MM calculations on B12-independent glycerol dehydratase showed that hydrogen bonds from active site residues provide a predominant contribution to the enzyme's catalytic effect by polarizing the substrate. nih.gov By comparing reaction energetics in the enzyme, in a nonpolar cavity, and in aqueous solution, QM/MM studies can dissect the various contributions to catalysis, such as electrostatic and steric effects, advancing our understanding of how the enzyme environment facilitates the radical-based rearrangements catalyzed by coenzyme B. nih.govresearchgate.net

Molecular Dynamics Simulations of Coenzyme B-Enzyme Conformational Dynamics

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the intricate conformational dynamics of coenzyme B in complex with its associated enzymes at an atomic level. These simulations provide a detailed picture of the dynamic changes that are often crucial for catalytic activity but may be difficult to capture with static experimental structures. By modeling the interactions between the coenzyme, the substrate, and the enzyme over time, researchers can gain insights into the mechanisms of substrate binding, product release, and the catalytic cycle itself.

A significant focus of MD simulations in the context of coenzyme B has been on methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methanogenesis. Current time information in Bangalore, IN.mdpi.com MCR utilizes coenzyme B and methyl-coenzyme M as substrates to produce methane (B114726). Current time information in Bangalore, IN.mdpi.com MD simulations of MCR from organisms like Methanosarcina acetivorans and anaerobic methanotrophs (ANME) have been instrumental in understanding the active site dynamics. Current time information in Bangalore, IN.mdpi.comrsc.org These studies have explored how the binding of coenzyme B and methyl-coenzyme M, along with the unique nickel-containing F430 cofactor, influences the enzyme's conformation. Current time information in Bangalore, IN.mdpi.com

Recent research has employed MD simulations to study the impact of modifications to the F430 cofactor on the MCR active site structure and dynamics. Current time information in Bangalore, IN.rsc.org For instance, simulations have compared the canonical F430 with modified versions, such as 17²-methylthio-F430 (mtF430), found in ANME-1 MCR. Current time information in Bangalore, IN.rsc.org These simulations revealed that specific amino acid substitutions, like the Gln to Val change in ANME-1 MCR, are crucial for accommodating these modified cofactors and maintaining proper substrate positioning for catalysis. Current time information in Bangalore, IN. Such structural perturbations can affect the intrinsic electric fields within the active site, which are thought to play a pivotal role in facilitating the homolytic cleavage of the methyl-coenzyme M thioether bond, a key step in methane formation. Current time information in Bangalore, IN.mdpi.com

Beyond MCR, computational methods, including MD simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, have been applied to other coenzyme B12-dependent enzymes, which share mechanistic similarities involving radical-based catalysis. wikipedia.orgresearchgate.netresearchgate.net For enzymes like lysine (B10760008) 5,6-aminomutase and ornithine 4,5-aminomutase, large-scale domain movements are essential for catalysis, and MD simulations can help characterize these conformational changes. acs.org These computational studies provide valuable insights into how the enzyme environment facilitates the challenging chemical transformations catalyzed by coenzyme B and its analogues. wikipedia.org

Table 1: Key Findings from MD Simulations of Coenzyme B-Enzyme Systems

Enzyme SystemKey FindingsReferences
Methyl-Coenzyme M Reductase (MCR)Active site dynamics are sensitive to modifications of the F430 cofactor. Specific amino acid substitutions accommodate these changes and maintain substrate positioning. Current time information in Bangalore, IN., mdpi.com, rsc.org
MCRIntrinsic electric fields within the active site, influenced by conformational dynamics, are crucial for facilitating the catalytic reaction. Current time information in Bangalore, IN., nih.gov
Coenzyme B12-dependent aminomutasesLarge-scale domain motions are required for the interconversion between inactive and active catalytic forms. acs.org
Coenzyme B12-dependent enzymes (general)The enzyme active site environment plays a critical role in facilitating radical-based rearrangements. wikipedia.org

Synthetic Chemistry Methodologies for Coenzyme B and Its Analogues

The chemical synthesis of coenzyme B and its analogues is essential for a variety of research applications, including the development of mechanistic probes to elucidate enzyme function and the creation of potent enzyme inhibitors. These synthetic efforts range from the rational design of targeted molecules to the development of innovative chemo-enzymatic strategies.

Rational Design and Chemical Synthesis of Coenzyme B Mechanistic Probes and Inhibitors

The rational design of inhibitors and mechanistic probes for enzymes that utilize coenzyme B often targets the unique chemistry of their active sites. researchgate.net For methyl-coenzyme M reductase (MCR), a key enzyme in methane formation that uses coenzyme B, several inhibitors have been developed based on the structures of its substrates. wikipedia.org

One of the most well-studied inhibitors of MCR is 2-bromoethanesulfonate (B1233127) (BES). acs.org As a structural analogue of coenzyme M, BES has been shown to effectively inhibit methane production in various methanogenic organisms. acs.org Studies have confirmed that BES acts as an inhibitor of purified MCR from Methanobrevibacter ruminantium, a significant methanogen in cattle, with a reported IC50 value of 0.4 µM. acs.org

Another rationally designed inhibitor is 3-nitrooxypropanol (3-NOP), also known as Abrucomstat. researchgate.netmedchemexpress.com This compound acts as a competitive inhibitor of MCR and has demonstrated the ability to decrease methane emissions in ruminants. researchgate.netmedchemexpress.com Its design is based on creating a molecule that can specifically interact with the MCR active site, thereby blocking the natural substrates from binding. researchgate.net In silico molecular docking studies have been employed to identify other potential phytochemical inhibitors of MCR, with compounds like rosmarinic acid and biotin (B1667282) showing promising binding energies. mdpi.com

The synthesis of fluorescently labeled coenzyme B analogues represents another important area of rational design. For example, a profluorescent analogue of coenzyme B12, linear-benzoadenosylcobalamin, was synthesized to act as a competitive inhibitor of ribonucleotide reductase. nih.gov This analogue is non-fluorescent in solution but becomes fluorescent upon cleavage of the carbon-cobalt bond or upon binding to the enzyme, providing a valuable tool to study enzyme-coenzyme interactions. nih.gov

Table 2: Examples of Rationally Designed Inhibitors of Methyl-Coenzyme M Reductase

InhibitorMechanism of ActionReported IC50References
2-Bromoethanesulfonate (BES)Structural analogue of coenzyme M, inhibits MCR.0.4 µM for M. ruminantium MCR acs.org
3-Nitrooxypropanol (3-NOP)Competitive inhibitor of MCR.Not specified medchemexpress.com, researchgate.net
Rosmarinic AcidPredicted to inhibit MCR based on high binding energy in docking studies.Not applicable mdpi.com
BiotinPredicted to inhibit MCR based on high binding energy in docking studies.Not applicable mdpi.com

Development of Chemo-Enzymatic Synthetic Strategies for Coenzyme B Derivatives

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules like coenzyme B derivatives. rsc.orgnih.govresearchgate.net This approach is particularly valuable for synthesizing analogues that are difficult to produce through purely chemical or biological methods.

A notable example is the synthesis of a coenzyme B12 analogue, 5'-deoxy-3',4'-anhydroadenosylcobalamin. acs.org This synthesis involved both chemical steps to prepare the modified nucleoside and an enzymatic step utilizing ATP:corrinoid adenosyltransferase (CobA) for the final coupling of the anhydroadenosyl moiety to cob(I)alamin. acs.org This chemo-enzymatic route enabled the creation of an analogue with a weaker cobalt-carbon bond, designed to probe the mechanism of bond cleavage in B12-dependent enzymes. acs.org

The total synthesis of adenosylrhodibalamin, a rhodium analogue of coenzyme B12, also highlights the power of a combined biological and chemical approach. researchgate.net This synthesis involved a sequence of enzymatic steps from the natural B12 biosynthesis pathway intertwined with chemical transformations to incorporate rhodium into the corrin ring. researchgate.net

Furthermore, general chemo-enzymatic strategies have been developed for the synthesis of various coenzyme A (CoA) esters, which share structural similarities with parts of coenzyme B. mdpi.comnih.govacs.org These methods often involve the chemical synthesis of a precursor molecule which is then enzymatically converted to the final CoA derivative. mdpi.comnih.govacs.org For instance, acyl-CoA thioesters can be produced using acyl-CoA synthetases or through the use of promiscuous enzymes like enoyl-CoA carboxylases/reductases. mdpi.com These established chemo-enzymatic roadmaps for CoA derivatives provide a strong foundation for developing similar strategies for the synthesis of a wider range of coenzyme B analogues. mdpi.com The integration of biocatalysis with organic synthesis offers a powerful toolkit for producing novel probes and inhibitors to study coenzyme B-dependent pathways. rsc.orgacademie-sciences.fr

Evolutionary and Ecological Dimensions of Coenzyme B

The Role of Coenzyme B in the Global Methane (B114726) Cycle and Greenhouse Gas Dynamics

Coenzyme B (7-mercaptoheptanoylthreoninephosphate) is an indispensable molecule in the biogeochemistry of methane, a potent greenhouse gas. Its significance lies in its central role in the terminal step of methanogenesis, the primary biological process that releases methane into the atmosphere. wikipedia.orgsciencenews.dk Methanogenesis is carried out by a specialized group of microorganisms called methanogenic archaea, which are responsible for the majority of biogenic methane. sciencenews.dk This process is the final stage in the anaerobic decay of organic matter. wikipedia.org

The biochemistry of all methanogenic pathways converges on a single, crucial reaction: the reduction of a methyl group, bound to coenzyme M, to methane. nih.govasm.org In this reaction, Coenzyme B acts as the electron donor. asm.org The enzyme methyl-coenzyme M reductase (MCR), which contains the unique nickel-containing cofactor F430, catalyzes the transfer of the methyl group from methyl-coenzyme M to a proton, with the reducing power supplied by Coenzyme B. wikipedia.orgnih.gov This results in the formation of methane (CH₄) and a heterodisulfide complex of coenzyme M and coenzyme B (CoM-S-S-CoB). nih.govasm.org

Table 1: Key Methanogenic Pathways and the Universal Role of Coenzyme B

Pathway Primary Substrate(s) Key Intermediate Final Methane-Forming Step
Hydrogenotrophic Carbon Dioxide (CO₂), Hydrogen (H₂) Methyl-Coenzyme M Reduction of Methyl-CoM by Coenzyme B
Acetoclastic Acetate Methyl-Coenzyme M Reduction of Methyl-CoM by Coenzyme B

| Methylotrophic | Methanol (B129727), Methylamines | Methyl-Coenzyme M | Reduction of Methyl-CoM by Coenzyme B |

This Coenzyme B-dependent reaction is the bottleneck for biological methane formation and directly links microbial metabolism to global climate dynamics. biorxiv.org Methane is the second most significant greenhouse gas, with a warming potential at least 25 times greater than carbon dioxide over a 100-year period. mdpi.comacs.org Methanogenic archaea in environments like wetlands, rice paddies, and the digestive tracts of ruminants annually produce up to one billion tonnes of methane, a significant portion of the global methane budget. sciencenews.dkresearchgate.net Therefore, the activity of the Coenzyme B-dependent MCR enzyme within these microorganisms is a critical determinant of the rate at which this powerful greenhouse gas is released into the Earth's atmosphere. mdpi.com The reverse of this reaction, the anaerobic oxidation of methane (AOM), is also catalyzed by MCR and is a vital natural sink for methane in marine sediments. acs.orgacs.org

Functional Adaptations of Coenzyme B in Extremophilic Methanogens (e.g., thermophiles, halophiles)

Extremophilic methanogens, which thrive in environments with extreme temperatures, salinity, or pH, exhibit remarkable functional adaptations in their Coenzyme B-dependent pathways. These adaptations allow them to maintain metabolic efficiency under conditions that would be lethal to most other organisms. A key area of adaptation involves the primary Coenzyme B-utilizing enzyme, methyl-coenzyme M reductase (MCR).

One significant adaptation is the presence of MCR isoenzymes in certain methanogens, including the thermophile Methanothermobacter marburgensis. acs.orgfrontiersin.org This organism expresses two distinct forms of MCR (MCR I and MCR II) that are adapted to different phases of growth and substrate availability. acs.org MCR II is predominantly expressed during exponential growth when the hydrogen supply is high, while MCR I is more highly expressed in later growth stages when hydrogen becomes limited. acs.orgacs.org These isoenzymes exhibit different kinetic properties, including their affinity (Kₘ) for substrates like methyl-coenzyme M and coenzyme B, and have different optimal pH ranges, reflecting a sophisticated tuning of the methanogenic machinery to environmental conditions. acs.org

Research on cell-free extracts from various methanogens has revealed significant differences in MCR activity and substrate promiscuity, highlighting further adaptations. For instance, extracts from the mesophilic, marine methanogen Methanosarcina mazei showed surprisingly high rates of ethane (B1197151) production (from the substrate ethyl-coenzyme M) that increased with temperature, demonstrating a notable promiscuity of its MCR enzyme. biorxiv.org This suggests that MCR enzymes in different species are fine-tuned for their specific ecological niches.

Table 2: Comparative MCR Activity in Different Methanogenic Archaea

Organism Environment Optimal Temperature Key Adaptation Noted
Methanothermobacter marburgensis Thermophilic 65°C Expresses two MCR isoenzymes (MCR I & II) with different kinetic properties. acs.orgacs.org
Methanosarcina mazei Mesophilic, Marine 37°C MCR shows high substrate promiscuity, with activity increasing with temperature. biorxiv.org
Methanococcus maripaludis Mesophilic, Marine 37°C Lower MCR activity observed in cell extracts compared to thermophiles. biorxiv.org

These adaptations ensure that the crucial Coenzyme B-dependent step of methanogenesis can proceed efficiently across the vast range of challenging environments that methanogens inhabit, from deep-sea hydrothermal vents to hypersaline lakes.

Evolutionary Conservation and Divergence of Coenzyme B-Dependent Enzymes Across Archaea

The evolutionary history of Coenzyme B-dependent enzymes is deeply intertwined with the evolution of Archaea and methanogenesis, considered one of the most ancient respiratory metabolisms on Earth. frontiersin.orgresearchgate.net The central enzyme, methyl-coenzyme M reductase (MCR), which requires Coenzyme B, shows remarkable conservation across all known methanogenic lineages, indicating its presence in the last common ancestor of all methanogens. pnas.org

Conservation: The fundamental structure and function of the MCR enzyme complex are highly conserved. pnas.org The genes encoding its subunits (mcrA, mcrB, mcrG) are found in all methanogens and are often used as molecular markers to identify these organisms in environmental samples. mdpi.com This profound conservation underscores the essentiality of the Coenzyme B-dependent reaction for this entire metabolic group. The core catalytic mechanism, involving the nickel cofactor F430 and the reduction of methyl-coenzyme M by Coenzyme B, represents a singular and ancient evolutionary solution for methane production. nih.gov

Divergence: Despite this deep conservation, significant evolutionary divergence is evident. The most prominent example is the emergence of two distinct MCR isoenzymes (MCR I and MCR II) in several orders of methanogens, such as Methanobacteriales and Methanococcales. acs.orgacs.org Phylogenetic analyses indicate that these isoenzymes arose from a gene duplication event, allowing for subsequent specialization and differential regulation. acs.org This divergence enables organisms to adapt their metabolism to fluctuating substrate levels, a clear evolutionary advantage. acs.org

Furthermore, the evolutionary history of Coenzyme B biosynthesis itself shows plasticity, reflecting adaptation to thrive in diverse anaerobic environments. researchgate.net Comparative genomics suggests that while the core pathway for converting phosphopantothenate to Coenzyme A (a structurally related coenzyme) is ancient, the enzymes for synthesizing earlier precursors were likely recruited independently in bacterial and archaeal lineages through convergent evolution and horizontal gene transfer. researchgate.netoup.com Recent research has also uncovered a surprising evolutionary link between MCR and nitrogenase, the enzyme responsible for nitrogen fixation, suggesting they may share a common molecular ancestor. sciencenews.dk

Potential for Bioenergy Applications and Bioremediation through Coenzyme B-Dependent Pathways

The Coenzyme B-dependent methanogenic pathway is a cornerstone of both bioenergy production and novel bioremediation strategies. Its central role in methane metabolism makes it a target for harnessing energy from waste and mitigating greenhouse gas emissions. acs.orgmdpi.com

Bioenergy Applications: The production of biogas through anaerobic digestion is a well-established bioenergy technology that relies directly on the Coenzyme B-dependent pathway. In this process, a consortium of microbes breaks down organic waste (such as agricultural residues, manure, or municipal waste) into simpler compounds, which are then converted to methane by methanogenic archaea. mdpi.com The final, energy-yielding step is the MCR-catalyzed reaction. The resulting methane-rich biogas can be used as a renewable fuel for generating electricity and heat, offering a sustainable alternative to fossil fuels. mdpi.com

Further bioenergy potential lies in leveraging the MCR enzyme for biological gas-to-liquids (Bio-GTL) conversion. acs.org Methane, the primary component of natural gas, is an abundant but difficult-to-transport fuel. Using MCR or engineered variants to catalyze the reverse reaction—the activation of methane—could enable the conversion of methane into more valuable liquid fuels and chemicals, such as methanol or longer-chain hydrocarbons. acs.org

Bioremediation: The Coenzyme B-dependent pathway is critical for bioremediation, primarily through the process of anaerobic oxidation of methane (AOM). In anoxic marine sediments, anaerobic methanotrophic (ANME) archaea utilize MCR to catalyze the reverse of methanogenesis, oxidizing methane that would otherwise escape into the atmosphere. acs.orgacs.org This process is a globally significant methane sink, preventing vast quantities of this potent greenhouse gas from contributing to climate change. Understanding the MCR in ANME archaea could lead to new strategies for mitigating methane emissions from both natural and anthropogenic sources.

Additionally, the broader family of enzymes to which MCR belongs has potential in other areas of bioremediation. For example, some strictly anaerobic bacteria use related coenzyme B₁₂-dependent reductive dehalogenases to break down chlorinated groundwater contaminants like chloroethenes. stanford.edu While distinct from the archaeal MCR, this highlights the evolutionary plasticity of related catalytic mechanisms for important environmental cleanup applications.

Table 3: Applications of Coenzyme B-Dependent Pathways

Application Process Organisms Role of Coenzyme B Pathway
Bioenergy Biogas Production Methanogenic Archaea Final step in converting organic waste to methane fuel. mdpi.com
Bioenergy Bio-GTL Conversion Methanotrophic/Engineered Archaea Potential use of MCR to activate methane for conversion to liquid fuels. acs.org

| Bioremediation | Methane Mitigation (AOM) | ANME Archaea | Reverse methanogenesis oxidizes methane, preventing its release. acs.org |

Q & A

Q. What established methodologies are recommended for detecting and quantifying coenzyme B(3-) in enzymatic assays?

Coenzyme B(3-) can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a sensitivity of 0.1 nM. Key parameters include a C18 reverse-phase column, electrospray ionization in negative mode, and mobile phases of 0.1% formic acid in water/acetonitrile. Enzymatic assays, such as coupled methyltransferase activity measurements, require purified enzyme preparations and NADH-dependent spectrophotometric detection at 340 nm. Ensure calibration with synthetic standards and account for interference from structural analogs like coenzyme M .

Table 1: Detection Methods for Coenzyme B(3-)

MethodSensitivitySample TypeKey Limitations
LC-MS/MS0.1 nMPurified extractsHigh equipment cost
Enzymatic1 nMActive enzyme prepRequires coupled enzymes

Q. How does coenzyme B(3-) function in methyltransferase reactions, and what experimental approaches validate its role?

Coenzyme B(3-) acts as a methyl donor in methanogenic pathways. Validate its role via isotopic tracing (e.g., using ¹³C-labeled methyl groups) coupled with NMR or MS to track methyl transfer. In vitro assays with purified methyltransferase enzymes (e.g., MtaB) should show stoichiometric correlation between coenzyme B(3-) depletion and product formation. Include controls with coenzyme analogs to confirm specificity .

Q. What are the optimal storage conditions for coenzyme B(3-) to maintain stability in vitro?

Coenzyme B(3-) degrades rapidly at room temperature (half-life: ~2 hours). Store lyophilized samples under inert gas at -80°C (>30 days stability). In solution, maintain pH 7.4 at 4°C (24-hour stability) and avoid light exposure. Use reducing agents (e.g., dithiothreitol) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for coenzyme B(3-) across experimental models?

Contradictions often arise from differences in assay pH, ionic strength, or enzyme isoforms. Replicate experiments under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl) and validate enzyme purity via SDS-PAGE. Use meta-analysis to compare datasets, applying false discovery rate (FDR) control (Benjamini-Hochberg procedure, α=0.05) to identify statistically robust trends .

Q. What advanced statistical methods address variability in coenzyme B(3-) activity measurements?

For high-dimensional datasets (e.g., omics studies), apply LASSO regression to identify predictors of coenzyme B(3-) activity while minimizing overfitting. Use mixed-effects models to account for batch variability in multi-laboratory studies. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How does the redox state of coenzyme B(3-) influence enzyme interactions, and what techniques elucidate these dynamics?

The trianionic state of coenzyme B(3-) facilitates binding to positively charged enzyme active sites. Study redox-dependent interactions using surface plasmon resonance (SPR) to measure binding affinity under varying redox potentials. Pair with circular dichroism spectroscopy to monitor conformational changes in partner enzymes. For in vivo relevance, integrate knockout strains to assess metabolic flux alterations .

Methodological Guidelines

  • Experimental Design : Follow IUPAC-IUB nomenclature for biochemical compounds and report enzyme EC numbers. Include triplicate technical replicates and negative controls (e.g., heat-inactivated enzymes) to ensure reproducibility .
  • Data Reporting : Use SI units and disclose raw data uncertainties (e.g., ±SEM). For structural studies, deposit coordinates in the Protein Data Bank .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.